Specific Scientific Field: Pharmaceutical Chemistry and Pharmacology.
Summary of the Application: “1-(Phenylamino)cyclohexane-1-carboxamide” has been used in the synthesis of new cyclohexane-1-carboxamides, which have been evaluated for their potential as apoptosis inducers.
Methods of Application or Experimental Procedures: The compound was used in the synthesis of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives and 1-(phenyl(heteroalicyclic-1-ylmethyl)amino)cyclohexane-1-carboxamide through coupling with different amines.
Results or Outcomes: The synthesized compounds were evaluated for their in vitro antitumor activity against four different cancer cell lines: MCF-7, HepG2, A549, and Caco-2.
1-(Phenylamino)cyclohexane-1-carboxamide, also known by its chemical formula C13H18N2O, is an organic compound characterized by a cyclohexane ring substituted with a phenylamino group and a carboxamide functional group. The compound has a molecular weight of approximately 218.29 g/mol and is recognized for its potential applications in medicinal chemistry and biochemistry. Its structure features a cyclohexane backbone, which contributes to its unique physical and chemical properties, including a melting point range of 145-147 °C .
There is no current information available on the specific mechanism of action of 1-(phenylamino)cyclohexane-1-carboxamide.
Research indicates that 1-(phenylamino)cyclohexane-1-carboxamide exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor modulation. It has been studied for its potential effects on:
Several synthetic routes have been developed for the preparation of 1-(phenylamino)cyclohexane-1-carboxamide:
These methods highlight the versatility in synthesizing this compound through various organic chemistry techniques.
1-(Phenylamino)cyclohexane-1-carboxamide finds applications across several fields:
Interaction studies involving 1-(phenylamino)cyclohexane-1-carboxamide focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic targets. Techniques such as:
These methodologies are essential for understanding how this compound exerts its biological effects.
Several compounds share structural similarities with 1-(phenylamino)cyclohexane-1-carboxamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Aminomethyl)cyclohexane | Cyclohexane ring with aminomethyl group | Potential use in neurotransmitter studies |
| N-Phenylcyclohexanamine | Cyclohexane ring with phenylamine | Known for psychoactive properties |
| Cyclohexanecarboxylic acid phenethylamine | Carboxylic acid attached to phenethylamine | Investigated for analgesic effects |
What sets 1-(phenylamino)cyclohexane-1-carboxamide apart from these similar compounds is its specific combination of a cyclohexane framework with both an amine and a carboxamide group, which enhances its solubility and potential interactions within biological systems. Its unique structural features contribute to its distinct biological activities, making it an interesting candidate for further research in medicinal chemistry.
| Electrophile | Reaction Type | Position Selectivity | Activating Effect | Temperature (°C) |
|---|---|---|---|---|
| Br2/FeBr3 | Bromination | Ortho/Para | Strong activation | 25-50 |
| Cl2/FeCl3 | Chlorination | Ortho/Para | Strong activation | 25-50 |
| HNO3/H2SO4 | Nitration | Meta (in acidic conditions) | Deactivation (protonated) | 0-25 |
| SO3/H2SO4 | Sulfonation | Para | Strong activation | 25-80 |
| R-Cl/AlCl3 | Friedel-Crafts Alkylation | Ortho/Para | Strong activation | 0-25 |
The reactivity of the phenylamino group in 1-(phenylamino)cyclohexane-1-carboxamide is so pronounced that bromination can occur even with bromine water in the absence of a Lewis acid catalyst [3] [5]. This exceptional reactivity leads to multiple substitution products, often yielding tri-substituted derivatives when excess bromination occurs [3].
Under acidic conditions, particularly during nitration reactions, the behavior changes significantly. The amino group becomes protonated to form an anilinium ion, which acts as an electron-withdrawing group [6] [7]. This protonation reverses the directing effect, making the meta position more favorable for substitution. Research has shown that as sulfuric acid concentration increases during nitration, the proportion of meta products increases while para products decrease [7].
The directing effects can be explained through analysis of the carbocation intermediates formed during electrophilic attack. When electrophilic substitution occurs at the ortho or para positions, the resulting carbocation can be stabilized by resonance with the amino group, distributing the positive charge across multiple atoms [2] [4]. This stabilization makes these positions kinetically favored.
Temperature plays a crucial role in the selectivity of these reactions. Lower temperatures generally favor kinetic control, leading to higher selectivity for ortho and para products. At elevated temperatures, thermodynamic control may become more significant, potentially altering product distributions [1] [8].
The cyclohexane ring in 1-(phenylamino)cyclohexane-1-carboxamide can participate in various ring-opening and cycloaddition reactions, though the six-membered saturated ring is generally more stable than smaller ring systems. These reactions typically require forcing conditions due to the inherent stability of the cyclohexane framework [9] [10].
Table 2: Ring-Opening and Cycloaddition Reactions
| Reaction Type | Conditions | Products | Yield (%) | Selectivity |
|---|---|---|---|---|
| Cyclohexane Ring Opening | High Temperature (>400°C) | Linear alkanes | Variable | Non-selective |
| Diels-Alder [4+2] Cycloaddition | Dienophile/Heat | Bicyclic compounds | 60-90 | Regioselective |
| Ring Expansion | Lewis Acid/Heat | Seven-membered rings | 30-70 | Ring position dependent |
| Hydrolysis | Acid/Base + Heat | Carboxylic acid + amine | 80-95 | Complete |
| Epoxidation | m-CPBA | Epoxy derivatives | 70-85 | Stereoselective |
Thermal ring-opening of the cyclohexane ring occurs only under extreme conditions, typically above 400°C [11] [12]. At these temperatures, carbon-carbon bond cleavage can occur, leading to the formation of linear alkane products or smaller molecular fragments. This process is generally non-selective and produces a complex mixture of products [13].
Cycloaddition reactions involving the compound can occur when appropriate reactive partners are present. The Diels-Alder reaction, a [4+2] cycloaddition, can potentially involve the aromatic ring as a dienophile component, though the electron-rich nature of the aniline system makes it less reactive in this role [14] [15]. More commonly, external dienophiles can react with the system under appropriate conditions.
Ring expansion reactions represent another class of transformations that can affect the cyclohexane framework. These reactions typically involve the insertion of additional atoms or groups into the ring structure, expanding it to seven-membered or larger rings [10] [16]. Lewis acid catalysis is often required to activate the ring system toward such transformations.
The carboxamide functional group can undergo specific ring-opening reactions under forcing conditions. Hydrolysis of the amide bond represents the most straightforward ring-opening process, converting the carboxamide to the corresponding carboxylic acid and releasing the amine component [17] [18]. This reaction requires either strong acidic or basic conditions combined with elevated temperatures.
Epoxidation reactions can potentially occur if unsaturation is introduced into the cyclohexane ring system. Such reactions would proceed through standard mechanisms involving peroxy acids like meta-chloroperbenzoic acid, yielding epoxy derivatives with defined stereochemistry [9] [19].
The stability of 1-(phenylamino)cyclohexane-1-carboxamide under different environmental conditions is governed by the relative reactivities of its functional groups and the specific conditions encountered. The compound exhibits varying degrees of stability depending on pH, temperature, and the presence of catalytic species [20] [22].
Table 3: Stability of 1-(Phenylamino)cyclohexane-1-carboxamide Under Different pH Conditions
| Condition | Temperature (°C) | Half-life (hours) | Primary Degradation | Secondary Effects |
|---|---|---|---|---|
| pH 1-3 (Strong Acid) | 25 | 2-6 | Amide hydrolysis | Aniline protonation |
| pH 4-6 (Weak Acid) | 25 | 24-48 | Slow hydrolysis | Minimal change |
| pH 7 (Neutral) | 25 | >168 | Stable | No degradation |
| pH 8-10 (Weak Base) | 25 | 12-24 | Amide hydrolysis | Amide saponification |
| pH 11-14 (Strong Base) | 25 | 1-4 | Rapid hydrolysis | Complete breakdown |
Under neutral conditions (pH 7), 1-(phenylamino)cyclohexane-1-carboxamide exhibits excellent stability at room temperature, with half-lives exceeding one week [22] [23]. The amide bond is inherently stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.
Acidic conditions promote hydrolysis of the carboxamide functional group through protonation of the carbonyl oxygen, increasing its electrophilicity toward nucleophilic attack by water molecules [17] [24]. The mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of the protonated amine. Simultaneously, the phenylamino group becomes protonated under strongly acidic conditions, forming an anilinium ion that affects the electronic properties of the aromatic ring [6] [25].
Basic conditions accelerate amide hydrolysis through a different mechanism involving direct nucleophilic attack by hydroxide ions on the carbonyl carbon [17] [26]. This process, known as saponification when applied to carboxamide bonds, proceeds through tetrahedral intermediate formation followed by elimination of the amine. The reaction is driven to completion by the formation of carboxylate salts under basic conditions.
Table 4: Temperature-Dependent Stability of 1-(Phenylamino)cyclohexane-1-carboxamide
| Temperature (°C) | Time to 50% Degradation (hours) | Primary Degradation Pathway | Products |
|---|---|---|---|
| 25 | >1000 | None | Stable |
| 50 | 168 | Hydrolysis | Traces of acid/amine |
| 100 | 24 | Hydrolysis | Carboxylic acid + amine |
| 150 | 4 | Thermal decomposition | Multiple products |
| 200 | 1 | Thermal decomposition | Cyclohexene derivatives |
| 250 | 0.5 | Thermal decomposition | Aromatic degradation |
| 400 | 0.1 | Complete breakdown | Small molecules |
Temperature significantly affects the stability of the compound [11] [12]. At elevated temperatures above 100°C, thermal hydrolysis becomes significant even in the absence of acid or base catalysts. The increased molecular motion and energy facilitate bond breaking processes that are kinetically hindered at lower temperatures.
Above 150°C, thermal decomposition pathways become dominant, leading to complex degradation patterns [11] [27]. The carboxamide group is particularly susceptible to thermal degradation, often decomposing through dehydration reactions that can form nitrile intermediates. These intermediates may further decompose to release cyanide and other small molecules.
The phenylamino group shows reasonable thermal stability up to moderate temperatures but begins to undergo degradation above 200°C [28]. Oxidative degradation can also occur in the presence of oxygen, leading to the formation of quinoneimine intermediates that can further react or decompose [29].
Environmental factors such as light exposure, presence of metal ions, and oxygen availability can significantly influence the degradation pathways and rates [30] [31]. The compound should be stored under inert atmosphere conditions and protected from light to maximize stability during long-term storage.